2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes a pyridine ring fused with a cyclopentane ring, along with an amino group and a nitrile group, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and ammonium acetate as a catalyst . Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The choice of catalysts and solvents may vary based on cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation . The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile: Shares the nitrile and amino groups but has a different ring structure.
Amino-pyrazoles: Contains an amino group and a pyrazole ring, used in medicinal chemistry.
Thieno[2,3-b]pyridine derivatives: Similar heterocyclic structure with
Properties
CAS No. |
573931-73-4 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H14N4/c1-18-7-3-6-12(18)13-9-4-2-5-11(9)17-14(16)10(13)8-15/h3,6-7H,2,4-5H2,1H3,(H2,16,17) |
InChI Key |
JBJZQZNVEOLSRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=C(C(=NC3=C2CCC3)N)C#N |
Origin of Product |
United States |
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